Protected meropenem

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

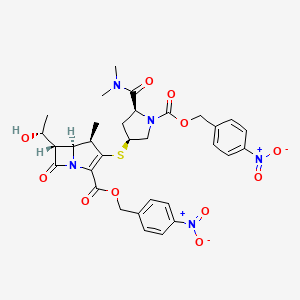

Protected meropenem is a derivative of meropenem, a broad-spectrum carbapenem antibiotic. Meropenem is known for its efficacy against a wide range of gram-positive, gram-negative, and anaerobic bacteria. The protection of meropenem involves the addition of protective groups to its structure, which are later removed to yield the active antibiotic. This protection is crucial during the synthesis process to prevent degradation and ensure the stability of the compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of protected meropenem typically involves several steps. The parent ring, (1R, 5R, 6S)-2-(diphenyloxyphosphoryloxy)-6-[®-1-hydroxyethyl]-1-methylcarbapenem-2-ene-3-carboxylic acid p-nitrobenzyl ester, is connected with the side chain of meropenem to obtain this compound. The protective group is then removed under catalytic hydrogenation over a palladium/activated carbon catalyst to obtain meropenem .

Industrial Production Methods

In industrial settings, the final synthetic step is characterized by a heterogeneous catalytic hydrogenation in batch mode with hydrogen and palladium on carbon. This process requires specific conditions to remove both protecting groups simultaneously. The optimization of reaction parameters such as catalyst amount, temperature, pressure, residence time, and flow rate is crucial to achieve high yield and product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Protected meropenem undergoes various chemical reactions, including:

Hydrogenation: The removal of protective groups is achieved through catalytic hydrogenation.

Substitution: The synthesis involves nucleophilic substitution reactions to introduce protective groups.

Common Reagents and Conditions

Catalysts: Palladium on activated carbon is commonly used.

Solvents: Tetrahydrofuran is often used as a solvent.

Conditions: Hydrogenation reactions are typically carried out under high pressure and temperature

Major Products

The major product of these reactions is meropenem, obtained after the removal of protective groups. The process also yields various intermediates and by-products, which are typically removed through purification steps .

Wissenschaftliche Forschungsanwendungen

Protected meropenem has several scientific research applications:

Chemistry: It is used in the study of catalytic hydrogenation and the development of new synthetic routes.

Biology: Research on its stability and degradation pathways helps in understanding the behavior of carbapenem antibiotics.

Medicine: It is crucial in the development of new antibiotics and the study of bacterial resistance mechanisms.

Industry: The optimization of its production process is important for large-scale manufacturing of antibiotics

Wirkmechanismus

Meropenem exerts its antibacterial effects by penetrating bacterial cells and interfering with the synthesis of vital cell wall components. It binds to penicillin-binding proteins, leading to the inhibition of cell wall synthesis and ultimately causing bacterial cell death. This mechanism is effective against a wide range of bacteria, including those resistant to other antibiotics .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Imipenem: Another carbapenem antibiotic with a similar spectrum of activity.

Ertapenem: Known for its long half-life and once-daily dosing.

Doripenem: Effective against a broad range of bacteria, including Pseudomonas aeruginosa.

Uniqueness

Protected meropenem is unique due to its stability and efficacy in the presence of β-lactamase enzymes. Its synthetic route and the use of protective groups make it a valuable compound in the development of new antibiotics .

Eigenschaften

CAS-Nummer |

96036-02-1 |

|---|---|

Molekularformel |

C32H35N5O11S |

Molekulargewicht |

697.7 g/mol |

IUPAC-Name |

(4-nitrophenyl)methyl 3-[5-(dimethylcarbamoyl)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-2-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |

InChI |

InChI=1S/C32H35N5O11S/c1-17-26-25(18(2)38)30(40)35(26)27(31(41)47-15-19-5-9-21(10-6-19)36(43)44)28(17)49-24-14-13-23(29(39)33(3)4)34(24)32(42)48-16-20-7-11-22(12-8-20)37(45)46/h5-12,17-18,23-26,38H,13-16H2,1-4H3 |

InChI-Schlüssel |

ABVWAEXAFPNYQG-UHFFFAOYSA-N |

SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(N(C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N(C)C)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O |

Isomerische SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](N(C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N(C)C)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])[C@@H](C)O |

Kanonische SMILES |

CC1C2C(C(=O)N2C(=C1SC3CCC(N3C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N(C)C)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is protected meropenem used in the synthesis of Meropenem?

A1: this compound is not the active pharmaceutical ingredient itself. Instead, it represents an intermediate stage in the multi-step synthesis of Meropenem. [] Specific protecting groups, such as p-nitrobenzyl (pNB) and p-nitrobenzyloxycarbonyl (pNZ), are strategically attached to certain functional groups in the molecule. This protection is crucial to prevent unwanted side reactions and ensure that the desired reactions occur at the correct locations during synthesis. [, ] The protecting groups are then removed in the final stages of the synthesis to yield the active Meropenem molecule.

Q2: What are the challenges associated with the final hydrogenation step in Meropenem synthesis, and how does the flow chemistry approach offer advantages?

A2: The final step in Meropenem synthesis, involving the removal of pNB and pNZ protecting groups from this compound, traditionally employs heterogeneous catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst in a batch reactor. [] This three-phase (gas-liquid-solid) system poses challenges in terms of safety and achieving consistent, high-quality product. Research has explored the application of microwave (MW)-assisted flow chemistry for this hydrogenolysis step. [] Flow chemistry offers advantages such as enhanced safety, improved mixing, and precise control over reaction parameters. This approach has shown potential for reducing reaction time and potentially increasing overall process efficiency compared to traditional batch methods. []

Q3: What spectroscopic techniques are valuable for characterizing this compound?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is essential for characterizing this compound. [] This technique allows scientists to determine the structure and purity of the synthesized compound. In the case of this compound, NMR studies have been instrumental in assigning the chemical shifts for various atoms in the molecule, providing valuable insights into its structure. [] Beyond structural elucidation, NMR can also be employed to investigate dynamic processes, such as the rotational barrier around the C-N bond in this compound. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.